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Compound of Interest

Compound Name: 3,5-Dimethyl-1-hexyn-3-ol

Cat. No.: B130301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the tertiary

acetylenic alcohol, 3,5-Dimethyl-1-hexyn-3-ol. The information presented herein is crucial for

the qualitative and quantitative analysis of this compound, facilitating its identification,

characterization, and application in various research and development settings. This document

summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and

visual representations of the analytical workflow and molecular fragmentation.

Spectral Data Summary
The spectral data for 3,5-Dimethyl-1-hexyn-3-ol is compiled from various spectroscopic

techniques. The following tables provide a quantitative summary of the available data to

facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
While specific chemical shifts and coupling constants for 3,5-Dimethyl-1-hexyn-3-ol are not

readily available in a consolidated public source, typical spectral regions for the protons and

carbons in its structural environment are well-established. The data presented here are based

on database entries and predictive models.[1][2]

¹H NMR (Proton NMR) Spectral Data (Predicted)
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Protons
Chemical Shift (ppm)
Range

Multiplicity

-C≡C-H 2.0 - 3.0 Singlet

-OH 1.5 - 4.0 (variable) Singlet (broad)

-CH₂- 1.5 - 1.8 Multiplet

-CH(CH₃)₂ 1.8 - 2.2 Multiplet

-C(OH)-CH₃ 1.2 - 1.6 Singlet

-CH(CH₃)₂ 0.8 - 1.0 Doublet

¹³C NMR (Carbon NMR) Spectral Data

Publicly available ¹³C NMR spectra for 3,5-Dimethyl-1-hexyn-3-ol confirm the presence of the

expected carbon environments.[2]

Carbon Chemical Shift (ppm) Range

C≡C-H 80 - 90

-C≡C-H 70 - 80

-C(OH)- 65 - 75

-CH₂- 40 - 50

-CH(CH₃)₂ 25 - 35

-C(OH)-CH₃ 20 - 30

-CH(CH₃)₂ 20 - 25

Infrared (IR) Spectroscopy Data
The IR spectrum of 3,5-Dimethyl-1-hexyn-3-ol exhibits characteristic absorption bands

corresponding to its functional groups.[3]
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Functional Group Absorption Range (cm⁻¹) Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad

C≡C-H stretch (alkyne) 3250 - 3350 Strong, Sharp

C-H stretch (alkane) 2850 - 3000 Medium to Strong

C≡C stretch (alkyne) 2100 - 2260 Weak to Medium

C-O stretch (alcohol) 1000 - 1260 Strong

Mass Spectrometry (MS) Data
Mass spectrometry data for 3,5-Dimethyl-1-hexyn-3-ol reveals a distinct fragmentation pattern

useful for its identification. The following table lists the major fragments observed.[4]

m/z Relative Intensity (%) Possible Fragment Ion

111 ~10 [M-CH₃]⁺

93 ~5 [M-CH₃-H₂O]⁺

69 100 [C₅H₉]⁺

57 ~5 [C₄H₉]⁺

43 ~25 [C₃H₇]⁺

Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this

guide. These represent standard procedures for obtaining the spectral data of a compound like

3,5-Dimethyl-1-hexyn-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 3,5-Dimethyl-1-hexyn-3-ol (approximately 5-10 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
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Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15

ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-220 ppm) is used. A longer relaxation delay and a

greater number of scans are typically required due to the lower natural abundance of the ¹³C

isotope.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation: A small drop of neat 3,5-Dimethyl-1-hexyn-3-ol is placed directly onto

the diamond crystal of the ATR accessory.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used for analysis.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded

to account for atmospheric and instrumental interferences.

Sample Spectrum: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-

added at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 3,5-Dimethyl-1-hexyn-3-ol is prepared in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately

10-100 µg/mL.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an

electron ionization source) is used.

GC Separation: A small volume of the sample solution (e.g., 1 µL) is injected into the GC

inlet. The separation is performed on a suitable capillary column (e.g., a non-polar DB-5 or

equivalent). The oven temperature is programmed to ramp from a low initial temperature

(e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure the elution of the compound.

Helium is typically used as the carrier gas.

MS Detection: As the compound elutes from the GC column, it enters the mass

spectrometer's ion source. Electron ionization (EI) at 70 eV is commonly used to generate

the molecular ion and fragment ions. The mass analyzer scans a mass-to-charge (m/z)

range (e.g., 40-300 amu).

Data Analysis: The resulting total ion chromatogram (TIC) is used to identify the retention

time of the compound. The mass spectrum corresponding to the chromatographic peak is

then analyzed to determine the molecular weight and fragmentation pattern.

Visualizations
The following diagrams illustrate the experimental workflow and a proposed mass spectrometry

fragmentation pathway for 3,5-Dimethyl-1-hexyn-3-ol.
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Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of 3,5-Dimethyl-1-hexyn-3-ol.
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A proposed fragmentation pathway for 3,5-Dimethyl-1-hexyn-3-ol in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b130301#spectral-data-for-3-5-dimethyl-1-hexyn-3-ol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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